molecular formula C5H10N2O3 B8538666 Methyl tetrahydro-4h-1,3,4-oxadiazine-4-carboxylate

Methyl tetrahydro-4h-1,3,4-oxadiazine-4-carboxylate

Cat. No.: B8538666
M. Wt: 146.14 g/mol
InChI Key: YOSZUQWXFQDRHW-UHFFFAOYSA-N
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Description

Methyl tetrahydro-4h-1,3,4-oxadiazine-4-carboxylate is a useful research compound. Its molecular formula is C5H10N2O3 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

methyl 1,3,4-oxadiazinane-4-carboxylate

InChI

InChI=1S/C5H10N2O3/c1-9-5(8)7-2-3-10-4-6-7/h6H,2-4H2,1H3

InChI Key

YOSZUQWXFQDRHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCOCN1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction described in the scheme below is an example for the preparation of the compound I where, starting from 2-hydrazinoethanol and methyl chloroformate as acid derivative, firstly N-amino-N-methoxycarbonyl-2-hydrazinoethanol is prepared, which is cyclized in a subsequent reaction with formaldehyde to give tetrahydro-4-methoxycarbonyl-4H-1-oxa-3,4-diazine.
[Compound]
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compound I
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[Compound]
Name
N-amino-N-methoxycarbonyl-2-hydrazinoethanol
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Synthesis routes and methods II

Procedure details

At 22° C., 22.4 g (0.746 mol) of paraformaldehyde were added with stirring, over a period of 2 min to a mixture of 100 g (0.746 mol) of methyl N-amino-N-2-hydroxyethylcarbamate in 1500 ml of methylene chloride. After addition of 8.5 g (0.045 mol) of p-toluenesulfonic acid, the mixture was stirred at 42° C. for 21 h, until the precipitate had dissolved, and was then cooled to 20° C., and magnesium sulfate was added. The mixture was filtered and the filtrate was concentrated under reduced pressure. This gave 111.8 g of the title compound as a colorless resin with a GC purity of 85%, corresponding to a yield of 85.8% of theory.
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22.4 g
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100 g
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1500 mL
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solvent
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8.5 g
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reactant
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